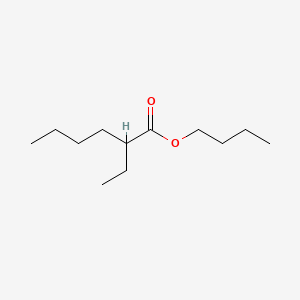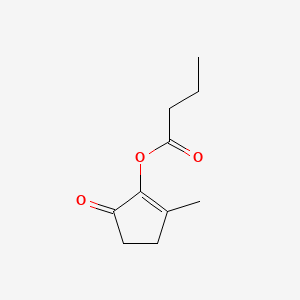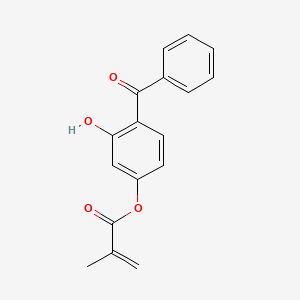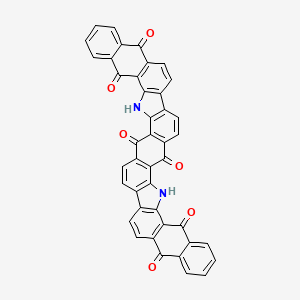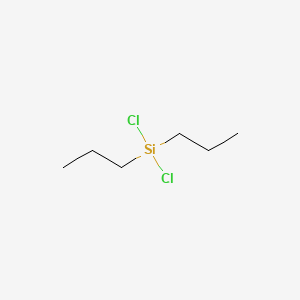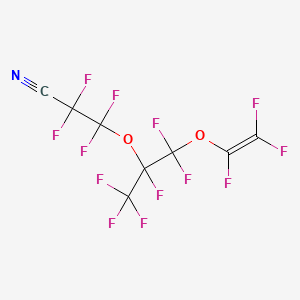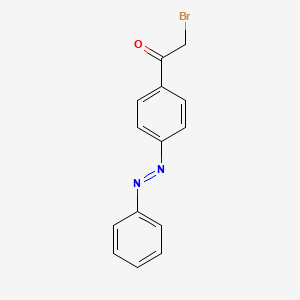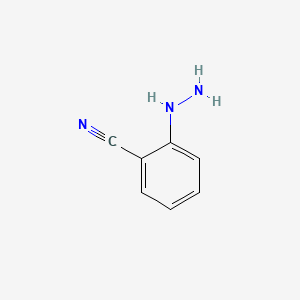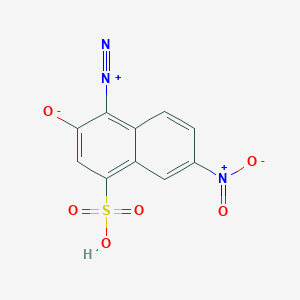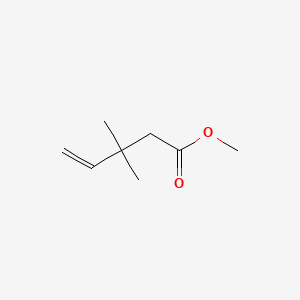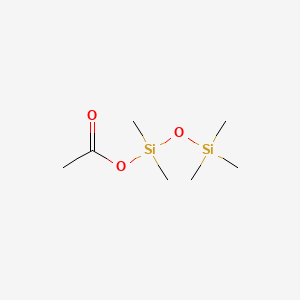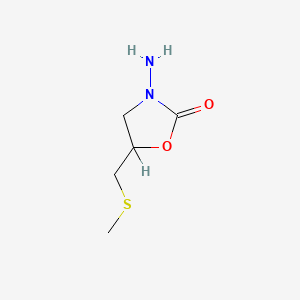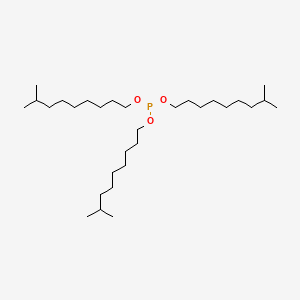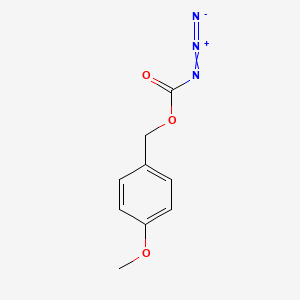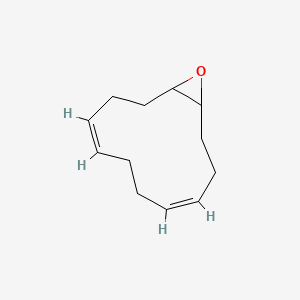
9,10-Epoxy-1,5-cyclododecadiene
Übersicht
Beschreibung
This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, structural formula, and possibly its 3D conformation.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Epoxidation Processes and Catalysis
The Influence of Solvents on Epoxidation
Research by Lewandowski, Gruszkowska, and Milchert (2005) delves into the epoxidation of cis,trans,trans-1,5,9-cyclododecatriene to trans-1,2-epoxy-cis,trans-5,9-cyclododecadiene using tert-butyl hydroperoxide in various solvents. This study highlights the significant impact of the solvent nature on the synthesis results, emphasizing the best outcomes with tert-butyl hydroperoxide in isooctane (Lewandowski, Gruszkowska, & Milchert, 2005).
Epoxidation with Hydrogen Peroxide
Wróblewska et al. (2021) investigated the epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide over the Ti-MCM-41 catalyst. They achieved the highest selectivity for this transformation, emphasizing the impact of parameters like temperature, solvent type, and catalyst content (Wróblewska et al., 2021).
Optimization of the Epoxidation Process
Another study by Lewandowski, Rytwińska, and Milchert (2007) focused on optimizing the epoxidation process of (1Z,5E,9E)-1,5,9-cyclododecatriene to 1,2-epoxy-(5Z,9E)-5,9-cyclododecadiene with tert-butyl hydroperoxide. The study analyzed various technological parameters, emphasizing their impact on the hydroperoxide conversion (Lewandowski, Rytwińska, & Milchert, 2007).
Flame Retardant Applications
DOPO-Based Phosphorus Tetraglycidyl Epoxy Nanocomposites
Meenakshi et al. (2011) explored the development of DOPO-based phosphorus tetraglycidyl epoxy nanocomposites, suitable for aerospace and high-performance applications. This study demonstrated the potential of such materials in enhancing flame retardancy and mechanical properties, relevant to advanced engineering applications (Meenakshi et al., 2011).
Star-Shaped and Hyperbranched Phosphorus-Containing Flame Retardants
Research by Zang et al. (2011) on the synthesis and application of novel DOPO-based compounds as flame retardant additives for epoxy resins. This work is crucial for developing flame retardant thermosets with enhanced safety profiles (Zang et al., 2011).
Flame Retardancy of Epoxy Resins
Schartel et al. (2008) focused on the solubility and reactive flame retardant properties of DOPO-based diamino hardeners in thermosets. This research is significant for understanding the decomposition mechanism and improving the flame retardancy of epoxy resin systems (Schartel et al., 2008).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.
I hope this general approach is helpful, and I encourage you to consult a chemistry textbook or a reliable online resource for more information. If you have any more specific questions, feel free to ask!
Eigenschaften
IUPAC Name |
(4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2/b5-3-,6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUVDWLTQIPNLN-GLIMQPGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC2C(O2)CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CCC2OC2CC/C=C\C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Epoxy-1,5-cyclododecadiene | |
CAS RN |
943-93-1 | |
| Record name | 1,2-Epoxy-5,9-cyclododecadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-oxabicyclo[10.1.0]trideca-4,8-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

